molecular formula C7H8INO B1590050 2-Iodo-3-methoxyaniline CAS No. 98991-09-4

2-Iodo-3-methoxyaniline

Cat. No. B1590050
CAS RN: 98991-09-4
M. Wt: 249.05 g/mol
InChI Key: MIYUYGHVCASWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Iodo-3-methoxyaniline involves various chemical reactions. For instance, one method involves the Larock heteroannulation of Boc-masked 2-iodo-3-methoxyaniline and the TES alkyne using palladium(II) acetate, potassium carbonate, and lithium chloride in DMF at 100 °C .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methoxyaniline consists of 7 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom . The InChI Key for this compound is MIYUYGHVCASWTR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Iodo-3-methoxyaniline has a molecular weight of 249.049 Da . It has a density of 1.8±0.1 g/cm3 and a boiling point of 300.9±32.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis of Novel Vicinal Haloethers

    • Field : Organic Chemistry
    • Application Summary : 2-Iodo-3-methoxyaniline is used in the synthesis of two novel vicinal haloethers bearing a malononitrile group .
    • Method of Application : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy . The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
    • Results : The synthesized compounds are verified to be novel compounds and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
  • Development of 3-Methoxyaniline Sensor Probe

    • Field : Environmental Safety
    • Application Summary : A simple electrochemical technique was used for the first time to detect 3-methoxyaniline via an electrochemical approach using newly designed Ag 2 O@La 2 O 3 NSs/Nafion/GCE as a selective 3-methoxyaniline electrochemical sensor in an aqueous system .
    • Method of Application : A glassy carbon electrode (GCE) was modified by the fabrication of a thin layer of Ag 2 O@La 2 O 3 NSs with 5% ethanolic Nafion as a conducting binder onto its flat surface for the development of a selective as well as ultra-sensitive 3-methoxyaniline (3-MA) electrochemical sensor .
    • Results : The calibration curve was found to be linear over a wide linear dynamic range (LDR) of 3-MA concentrations (0.1 nM to 0.1 mM). The limit of detection (LOD) at a signal-to-noise ratio of 3 (S/N = 3), limit of quantification (LOQ) and sensitivity were found to be 0.085 ± 0.002 nM, 0.28 ± 0.02 nM and 0.0110 μA μM −1 cm −2, respectively, from the gradient of the calibration plot .
  • Intermediate in Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : 2-Iodo-3-methoxyaniline is commonly used as an intermediate in organic synthesis .
    • Method of Application : It can be obtained by the iodide of methoxyaniline. First, methoxyaniline is reacted with copper iodide to obtain methoxyaniline iodide, which is then subjected to a reduction reaction to obtain the final product 2-Iodo-3-methoxyaniline .
    • Results : The final product, 2-Iodo-3-methoxyaniline, can be used to synthesize other organic compounds, such as drugs, dyes, and pesticides .
  • Development of 2-Iodo-4-methoxyaniline Sensor Probe

    • Field : Environmental Safety
    • Application Summary : 2-Iodo-4-methoxyaniline is used in the development of a selective electrochemical sensor .
    • Method of Application : A glassy carbon electrode (GCE) is modified by the fabrication of a thin layer of Ag 2 O@La 2 O 3 NSs with 5% ethanolic Nafion as a conducting binder onto its flat surface .
    • Results : The sensor is used for the detection of 2-Iodo-4-methoxyaniline in an aqueous system .
  • Synthesis of Other Organic Compounds

    • Field : Organic Chemistry
    • Application Summary : 2-Iodo-3-methoxyaniline is commonly used as an intermediate in organic synthesis . It can be used to synthesize other organic compounds, such as drugs, dyes, and pesticides .
    • Method of Application : 2-Iodo-3-methoxyaniline can be obtained by the iodide of methoxyaniline. First, methoxyaniline is reacted with copper iodide to obtain methoxyaniline iodide, which is then subjected to a reduction reaction to obtain the final product 2-Iodo-3-methoxyaniline .
    • Results : The final product, 2-Iodo-3-methoxyaniline, can be used to synthesize other organic compounds, such as drugs, dyes, and pesticides .
  • Development of 2-Iodo-4-methoxyaniline Sensor Probe

    • Field : Environmental Safety
    • Application Summary : 2-Iodo-4-methoxyaniline is used in the development of a selective electrochemical sensor .
    • Method of Application : A glassy carbon electrode (GCE) is modified by the fabrication of a thin layer of Ag 2 O@La 2 O 3 NSs with 5% ethanolic Nafion as a conducting binder onto its flat surface .
    • Results : The sensor is used for the detection of 2-Iodo-4-methoxyaniline in an aqueous system .

Safety And Hazards

2-Iodo-3-methoxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-iodo-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUYGHVCASWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543282
Record name 2-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methoxyaniline

CAS RN

98991-09-4
Record name 2-Iodo-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methoxyaniline
Reactant of Route 2
2-Iodo-3-methoxyaniline
Reactant of Route 3
Reactant of Route 3
2-Iodo-3-methoxyaniline
Reactant of Route 4
Reactant of Route 4
2-Iodo-3-methoxyaniline
Reactant of Route 5
2-Iodo-3-methoxyaniline
Reactant of Route 6
2-Iodo-3-methoxyaniline

Citations

For This Compound
30
Citations
N Gathergood, PJ Scammells - Organic Letters, 2003 - ACS Publications
… The 4-hydroxytryptamine scaffold of psilocin was successfully prepared via palladium-catalyzed cyclization of protected N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline and an …
Number of citations: 67 pubs.acs.org
J Ma, W Yin, H Zhou, JM Cook - Organic letters, 2007 - ACS Publications
… Gratifyingly, the Larock heteroannulation process between Boc-protected 2-iodo-3-methoxyaniline 17 9b and the TMS alkyne 10a 18 gave the N a -Boc-protected indole derivative 12 in …
Number of citations: 120 pubs.acs.org
N Anastos, NW Barnett, SW Lewis, N Gathergood… - Talanta, 2005 - Elsevier
… 4-N,N-Dimethyl-1-tert-butoxycarbonyl-2-trimethylsilyl-4-methoxytryptamine (3): A dry flask was charged with 1-tert-butoxycarbonyl-2-iodo-3-methoxyaniline (3.21 g, 9.16 mmol, 1 eq.), 4-(…
Number of citations: 32 www.sciencedirect.com
S Patil, JK Buolamwini - Current Organic Synthesis, 2006 - ingentaconnect.com
Indoles are extremely important and basic skeletons in many biologically active natural products with specific structures. The development of effective methods for the construction of the …
Number of citations: 71 www.ingentaconnect.com
J Ma, W Yin, H Zhou, X Liao… - The Journal of organic …, 2009 - ACS Publications
… Gratifyingly, the Boc-protected 2-iodo-3-methoxyaniline 10b and the TMS alkyne 21a (34) underwent the Larock heteroannulation at a much faster rate to afford the N a -Boc-protected …
Number of citations: 106 pubs.acs.org
SD Brandt, CPB Martins - TrAC Trends in Analytical Chemistry, 2010 - Elsevier
… A synthesis of 17 was also reported by the group via N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline and 4-methoxy-DMT intermediates. High-resolution ESI-MS, 1 H and 13 C NMR …
Number of citations: 30 www.sciencedirect.com
MM Heravi, Z Amiri, K Kafshdarzadeh, V Zadsirjan - RSC advances, 2021 - pubs.rsc.org
… of mitragynine (250), 9-methoxygeissoschizol (247), and 9-methoxy-N b -methylgeissoschizol (248) began from the Larock heteroannulation of Boc-masked 2-iodo-3-methoxyaniline (…
Number of citations: 25 pubs.rsc.org
GR Humphrey, JT Kuethe - Chemical reviews, 2006 - ACS Publications
… Reaction of N-Boc-2-iodo-3-methoxyaniline 250 with acetylene 251 in the presence of Pd(OAc) 2 , PPh 3 , tetraethylammonium chloride, and Hünigs base in DMF at 80 C for 48 h …
Number of citations: 224 pubs.acs.org
L Junk, A Ullrich, U Kazmaiera - soc.chim.it
… Then, 70 was reacted with 2-iodo-3-methoxyaniline 69 under Chen's reaction conditions to yield Trp derivative 71 in 59% yield. Eight further steps led to the natural products …
Number of citations: 0 www.soc.chim.it
J Zhang - Name Reactions in Heterocyclic Chemistry II, 2011 - Wiley Online Library
… 47'48 Thus Larock heteroannulation of Boc-protected 2-iodo-3-methoxyaniline 123 and a suitable silyl substituted internal alkyne such as 124 regiospecifically afforded the indole …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.